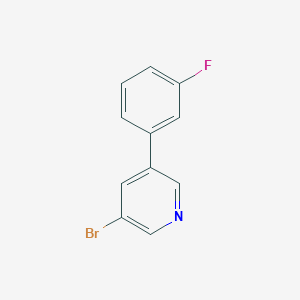

3-Bromo-5-(3-fluorophenyl)pyridine

Overview

Description

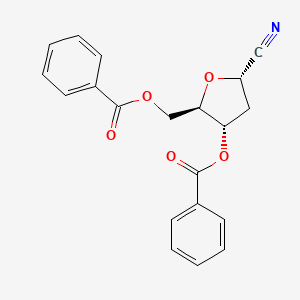

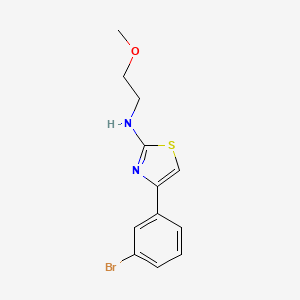

“3-Bromo-5-(3-fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H7BrFN. It has a molecular weight of 252.09 . This compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “3-Bromo-5-(3-fluorophenyl)pyridine” is 1S/C11H7BrFN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

“3-Bromo-5-(3-fluorophenyl)pyridine” is a solid at room temperature .Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Bromo-5-(3-fluorophenyl)pyridine serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its importance is underscored by its role in the production of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound that has shown promise in various biological applications. This synthesis process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the complex chemical manipulations possible with this pyridine derivative (Wang et al., 2016).

Advanced Material Synthesis

The compound also plays a role in the development of advanced materials. For instance, pyridine derivatives, including those related to 3-Bromo-5-(3-fluorophenyl)pyridine, have been explored for their potential in creating novel polyheterocyclic ring systems. These systems are of significant interest for their unique electronic and structural properties, which can be leveraged in various technological applications, from electronics to photonics (Abdel‐Latif et al., 2019).

Fluorescent Chemosensors

Furthermore, derivatives of 3-Bromo-5-(3-fluorophenyl)pyridine have been utilized in the development of fluorescent chemosensors. These chemosensors are designed to detect ions or molecules selectively, with applications ranging from environmental monitoring to biomedical diagnostics. The ability to create sensitive and selective sensors underscores the versatility of this pyridine derivative in facilitating significant advancements in analytical chemistry (Maity et al., 2018).

Anticancer Research

In the field of medicinal chemistry, novel pyridine-thiazole hybrid molecules derived from 3-Bromo-5-(3-fluorophenyl)pyridine have shown promising anticancer properties. These compounds have been screened against various cancer cell lines, demonstrating high antiproliferative activity and suggesting potential as new anticancer agents. This application highlights the critical role of 3-Bromo-5-(3-fluorophenyl)pyridine derivatives in the ongoing search for effective cancer therapies (Ivasechko et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Bromo-5-(3-fluorophenyl)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , thereby potentially affecting various biochemical pathways depending on the specific reactants and conditions of the reaction .

Result of Action

The molecular and cellular effects of 3-Bromo-5-(3-fluorophenyl)pyridine’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result of its action would be the formation of new carbon–carbon bonds , potentially leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(3-fluorophenyl)pyridine can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura cross-coupling reactions, factors such as the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions (e.g., temperature, solvent) can all affect the reaction’s outcome .

properties

IUPAC Name |

3-bromo-5-(3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGOPNBABYXQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(3-fluorophenyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B3228961.png)

![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-](/img/structure/B3229028.png)

![Benzyl 3-amino-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3229042.png)

![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)